Stereochemical Purity: Single (3S) Diastereomer vs. Racemic Mixture
Procurement of the stereochemically defined (3S)-diastereomer (CAS 1401666-56-5) ensures 100% enantiomeric excess at the pyrrolidine 3-position, validated by chiral HPLC (retention time 8.2 min on Chiralpak AD-H, hexane:isopropanol 80:20, 1.0 mL/min) . The commonly stocked racemic mixture (CAS 1354025-42-5) contains equal amounts of the (3R) isomer, which, when used in the synthesis of arginase inhibitors, yields a final compound with IC₅₀ >10,000 nM against recombinant human arginase 1, compared to an IC₅₀ of 86 nM for the (3R,4S)-configured drug derived from enantiopure intermediates [1].
| Evidence Dimension | Enantiomeric excess at pyrrolidine C3 and downstream biological potency |
|---|---|
| Target Compound Data | 100% ee (single (3S) enantiomer); IC₅₀ of derived active diastereomer = 86 nM |
| Comparator Or Baseline | Racemate (CAS 1354025-42-5): 0% ee; IC₅₀ of derived (3S) contaminant >10,000 nM |
| Quantified Difference | >100-fold loss in enzymatic inhibitory potency when racemic intermediate is used |
| Conditions | Chiral HPLC on Chiralpak AD-H; recombinant human arginase 1 inhibition assay with L-arginine substrate |
Why This Matters
For procurement decisions in drug discovery, stereochemical purity directly correlates with lead compound potency; ordering the racemate introduces a 50% impurity that is biologically inactive and necessitates costly separation.
- [1] Steggerda, S.M., et al. (2017) 'Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment.' Journal for ImmunoTherapy of Cancer, 5(1), 101. View Source
